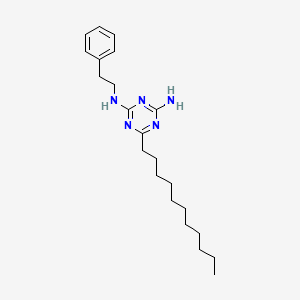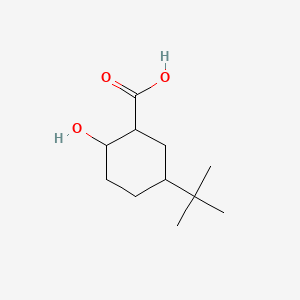
alpha-Chlorohydrin-1-phosphate biscyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine is a chemical compound with the molecular formula 2C6H13N.C3H8ClO5P and a molecular weight of 388.868 . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chlorohydrin-1-phosphate biscyclohexylamine typically involves the reaction of 1,2-propanediol with phosphorus oxychloride to form 3-chloro-1,2-propanediol. This intermediate is then reacted with phosphoric acid to produce alpha-Chlorohydrin-1-phosphate. Finally, the compound is treated with cyclohexylamine to form the biscyclohexylamine salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of alpha-Chlorohydrin-1-phosphate biscyclohexylamine involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (G3PDH) activity in spermatozoa . This inhibition disrupts glycolysis, leading to decreased ATP production and impaired sperm motility. The compound also affects other cellular processes by interfering with protein tyrosine phosphorylation and the cyclic AMP-protein kinase A pathway .
Comparación Con Compuestos Similares
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine is unique compared to other similar compounds due to its specific inhibitory effects on G3PDH and its potential as an antifertility agent. Similar compounds include:
Alpha-Chlorohydrin: Known for its antifertility effects and enzyme inhibition properties.
Glyceraldehyde-3-phosphate dehydrogenase inhibitors: These compounds share similar mechanisms of action but may differ in their specificity and potency.
Propiedades
Número CAS |
31537-45-8 |
|---|---|
Fórmula molecular |
C15H34ClN2O5P |
Peso molecular |
388.87 g/mol |
Nombre IUPAC |
(3-chloro-2-hydroxypropyl) dihydrogen phosphate;cyclohexanamine |
InChI |
InChI=1S/2C6H13N.C3H8ClO5P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3,5H,1-2H2,(H2,6,7,8) |
Clave InChI |
HYFCADSYJBHWDU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(CCl)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


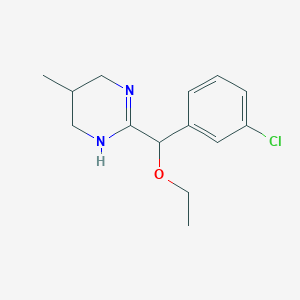
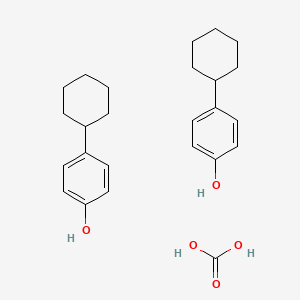
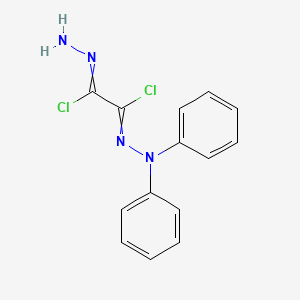
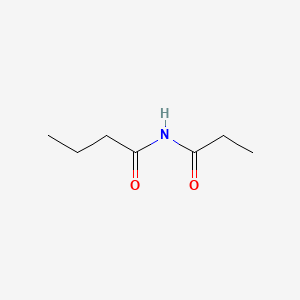




![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
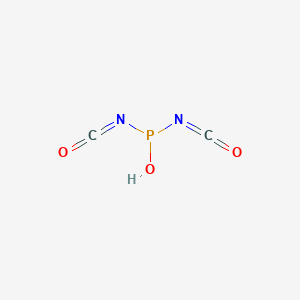
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
